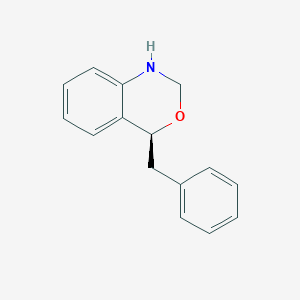

(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine is a chiral compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with salicylaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The benzyl group or other substituents on the benzoxazine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a drug candidate for various diseases due to its unique chemical structure and biological activity.

Industry: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

(4R)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine: The enantiomer of the compound, differing in the spatial arrangement of the benzyl group.

4-Methyl-1,4-dihydro-2H-3,1-benzoxazine: A similar compound with a methyl group instead of a benzyl group.

4-Phenyl-1,4-dihydro-2H-3,1-benzoxazine: A compound with a phenyl group, showing different reactivity and properties.

Uniqueness

(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine is unique due to its specific chiral configuration and the presence of the benzyl group, which influences its chemical reactivity and biological activity

Biological Activity

(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its neuroprotective properties, antioxidant capabilities, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a benzoxazine ring system, which is critical for its biological activity. The specific configuration at the 4-position (S) is essential for its interaction with biological targets.

Neuroprotective Effects

Several studies have investigated the neuroprotective effects of benzoxazine derivatives. For instance, a study explored various 8-amino-1,4-benzoxazine derivatives and their ability to inhibit oxidative stress-mediated neuronal degeneration. The results indicated that compounds with a benzylamino substituent at the 8-position exhibited significant neuroprotective activity in murine HT-22 hippocampal cell cultures. The intrinsic neurotoxicity was assessed using MTT reduction assays and lactate dehydrogenase (LDH) release tests, indicating a maximum tolerated concentration (MTC) that allows for safe evaluation of neuroprotective effects .

| Compound | Maximum Tolerated Concentration (MTC) | Neuroprotective Activity |

|---|---|---|

| 8-benzylamino-substituted | Varies (specific values not provided) | Significant (p < 0.05) |

Antioxidant Activity

The antioxidant potential of benzoxazine derivatives has been highlighted in various studies. C-3 tethered 2-oxo-benzo[1,4]oxazines have been shown to exhibit potent antioxidant activities, outperforming standard reference compounds like BHT in specific assays . The non-toxic nature of these compounds was confirmed through cytotoxicity studies on non-cancerous cell lines.

| Compound | Antioxidant Activity (FRAP) | Cytotoxicity Threshold |

|---|---|---|

| C-3 tethered 2-oxo derivatives | 546.0 ± 13.6 μM | Up to 250 μg/mL |

Serotonin Receptor Antagonism

Research has also indicated that certain derivatives of benzoxazines can act as antagonists for serotonin receptors (5HT3). A series of synthesized compounds demonstrated varying degrees of affinity for these receptors, with some derivatives exhibiting Ki values as low as 0.019 nM, indicating potent antagonistic activity . This suggests potential applications in managing conditions related to serotonin dysregulation.

Case Studies

- Neuroprotection in Oxidative Stress Models : In vitro studies using HT-22 cells demonstrated that specific benzoxazine derivatives could significantly reduce cell death induced by oxidative stress, supporting their potential role in neurodegenerative disease therapies.

- Antioxidant Efficacy : The antioxidant capacity of C-3 tethered derivatives was validated through multiple assays, confirming their effectiveness against free radical damage.

Properties

CAS No. |

919988-98-0 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

(4S)-4-benzyl-2,4-dihydro-1H-3,1-benzoxazine |

InChI |

InChI=1S/C15H15NO/c1-2-6-12(7-3-1)10-15-13-8-4-5-9-14(13)16-11-17-15/h1-9,15-16H,10-11H2/t15-/m0/s1 |

InChI Key |

WHYWTZUGGRYCAL-HNNXBMFYSA-N |

Isomeric SMILES |

C1NC2=CC=CC=C2[C@@H](O1)CC3=CC=CC=C3 |

Canonical SMILES |

C1NC2=CC=CC=C2C(O1)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.